Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone
Description
Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic small molecule featuring a benzothiazole core linked via a methanone group to a piperidine ring substituted with a 3-chloropyridin-2-yloxy moiety. Its structure combines a lipophilic benzothiazole ring with a polar pyridine substituent, suggesting balanced physicochemical properties for biological interactions .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-2-1-7-20-17(14)24-13-5-8-22(9-6-13)18(23)12-3-4-15-16(10-12)25-11-21-15/h1-4,7,10-11,13H,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXURGSJMBQQXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring. The piperidine ring is then introduced through a nucleophilic substitution reaction, where a chloropyridine derivative reacts with a piperidine intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(a) Core Heterocycle Variations
- Compound 22 () : Replaces benzothiazole with benzo[d]isoxazole. The piperidine substituent is 2-(trifluoromethyl)phenyl, enhancing lipophilicity and electron-withdrawing effects compared to the target compound’s 3-chloropyridinyl group .
- Compound 3d (): Retains benzothiazole but introduces a propoxy-piperidine side chain instead of the pyridinyloxy group.
- Compound 5d () : Substitutes piperidine with morpholine, altering solubility and hydrogen-bonding capacity due to morpholine’s oxygen atom .
Physicochemical and Analytical Data
Note: Data gaps for the target compound reflect absence of direct evidence.
Functional Implications
- Electron-Withdrawing Groups : The 3-chloropyridinyl group in the target compound may enhance binding affinity to hydrophobic pockets compared to Compound 22’s trifluoromethylphenyl group, which offers stronger electronegativity .
- Solubility : Compound 5d’s morpholine substituent likely improves aqueous solubility relative to the target’s chloropyridine, critical for bioavailability .
- Synthetic Efficiency : Lower yields in Compound 3d (52.4%) suggest challenges in introducing flexible propoxy linkers, whereas the target compound’s synthesis (if similar to ) may prioritize purity over yield .
Biological Activity
The compound Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , identified by its CAS number 74537-49-8, has garnered attention in the scientific community for its diverse biological activities. This article delves into its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its significant role in medicinal chemistry. The structural formula can be represented as follows:
This structure includes a benzothiazole moiety linked to a piperidine ring through a chloropyridine ether. The presence of these functional groups contributes to its unique biological profile.
Biological Activity Overview
Benzo[d]thiazole derivatives have been extensively studied for their antitumor , anti-inflammatory , antibacterial , and neuroprotective activities. The following sections summarize key findings regarding the biological activity of the compound .
Antitumor Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study demonstrated that similar compounds significantly inhibited the proliferation of various cancer cell lines, including A431 and A549. These compounds exhibited apoptosis-promoting effects and induced cell cycle arrest at specific concentrations (1, 2, and 4 μM) .
Table 1: Antitumor Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 2 | Apoptosis induction |
| B7 | A549 | 1 | Cell cycle arrest |
| 4i | HOP-92 | 3 | Targeting specific receptors |
Anti-inflammatory Effects
The compound has also shown promising anti-inflammatory properties. Research indicates that benzothiazole derivatives can reduce the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Antibacterial Activity
Benzothiazole derivatives are recognized for their antibacterial effects. Studies have reported that these compounds inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the cytotoxicity of benzothiazole derivatives against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with some compounds achieving significant efficacy at low micromolar concentrations .
- Mechanistic Studies : Western blot analyses revealed that the active compounds modulate key apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
- SAR Investigations : Structure-activity relationship studies have shown that modifications on the benzothiazole ring can enhance biological activity. For example, introducing electron-withdrawing groups has been associated with increased potency against cancer cells .
Q & A
Q. What are the optimized synthetic routes for Benzo[d]thiazol-6-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core followed by coupling with the substituted piperidine moiety. Key steps include:
- Cyclization : Use strong acids (e.g., H₂SO₄) or bases (e.g., K₂CO₃) to promote heterocycle formation.
- Coupling reactions : Employ reagents like EDCI/HOBt for amide bond formation between the benzothiazole and piperidine derivatives.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) at 60–80°C improve reaction efficiency. Yields (e.g., 70–79%) depend on temperature control, stoichiometric ratios, and purification methods (e.g., column chromatography) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- LCMS : Confirm molecular weight (e.g., [M+1]+ at m/z 373.4) and purity .
- NMR : ¹H and ¹³C spectra verify structural integrity, with aromatic protons (δ 7.2–8.5 ppm) and piperidine signals (δ 3.0–4.0 ppm) .
- Elemental analysis : Validate C, H, N, S content (e.g., C: 61.02%, N: 11.30%) .
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives are synthesized via:
- Thiourea formation : React with aryl isothiocyanates in DMF under reflux to yield 1-(4-benzothiazolylphenyl)-3-arylthioureas (70–80% yield) .
- Cyclization : Treat thioureas with HCl or amines to form oxadiazinane or triazinane heterocycles, enhancing pharmacological profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
SAR strategies include:
- Substituent variation : Modify the 3-chloropyridinyl or piperidinyl groups to assess impact on target binding (e.g., kinase inhibition).
- Bioassays : Test derivatives against cancer cell lines (e.g., Sp1–Sp5 models) or microbial targets, quantifying IC₅₀ values .
- Computational modeling : Use docking simulations (e.g., AutoDock) to predict interactions with receptors like GPCRs or ion channels .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies arise from assay conditions or compound purity. Mitigation strategies:
Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?
- pH stability : Test solubility in buffered solutions (pH 1–13) via UV-Vis spectroscopy. Acidic conditions may hydrolyze the piperidinyl ether .
- Thermal stability : Conduct TGA/DSC to identify decomposition points (>200°C typical for benzothiazoles) . Storage recommendations: Lyophilized form at -20°C in inert atmospheres to prevent oxidation .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting elemental analysis results?
Discrepancies (e.g., calculated C: 71.67% vs. observed C: 72.04%) may stem from:
- Hygroscopicity : Moisture absorption during weighing.
- Synthetic byproducts : Residual solvents (DMF) or unreacted intermediates. Mitigate via repeated recrystallization (ethanol/water) and Karl Fischer titration for moisture quantification .
Q. What are best practices for validating synthetic intermediates in multi-step reactions?
- TLC monitoring : Use silica plates (ethyl acetate/hexane eluent) to track reaction progress .
- Isolation of intermediates : Characterize each step via ¹H NMR and LCMS before proceeding .
- Scale-up considerations : Optimize catalyst loading (e.g., Pd/C for hydrogenation) to maintain yield consistency .
Advanced Methodological Considerations
Q. How can in vivo studies be designed to evaluate bioavailability and toxicity?
- Pharmacokinetics : Administer orally or intravenously to rodent models, measuring plasma concentration via LC-MS/MS over 24h .
- Toxicology : Assess liver/kidney function (ALT, creatinine levels) and histopathology after 28-day exposure .
- Metabolite profiling : Identify phase I/II metabolites using HRMS and enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
